Ro 04-6790
Overview
Description
Ro 04-6790 is a compound developed by Hoffmann–La Roche, primarily used in scientific research. It is a potent and selective receptor antagonist for the 5-HT6 serotonin receptor subtype, with little or no affinity at other receptors . This compound has shown nootropic effects in animals and has been used to reduce amnesia produced by memory-impairing drugs .
Mechanism of Action
Target of Action
Ro 04-6790, also known as 4-amino-N-[2,6-bis(methylamino)pyrimidin-4-yl]benzenesulfonamide or this compound dihydrochloride, is a potent, competitive, and selective antagonist for the 5-HT6 serotonin receptor subtype . This receptor subtype is one of the several receptor subtypes for the neurotransmitter serotonin, which plays a significant role in mood regulation, learning, and memory.
Mode of Action
This compound acts by binding to the 5-HT6 receptors, thereby inhibiting the action of serotonin at these receptors . This inhibition is achieved through competitive antagonism, meaning that this compound competes with serotonin for the same binding site on the receptor .
Biochemical Pathways
The 5-HT6 receptor is known to be involved in the regulation of several neurotransmitter systems, including dopamine and acetylcholine . By inhibiting the action of serotonin at the 5-HT6 receptors, this compound can influence these neurotransmitter systems and their associated biochemical pathways .
Pharmacokinetics
It’s known that the compound is administered subcutaneously
Result of Action
In animal studies, this compound has been shown to have nootropic effects, meaning it can enhance cognitive function . It has also been found to reduce the amnesia produced by memory-impairing drugs such as dizocilpine and scopolamine . Additionally, this compound has been shown to produce a modest increase in acetylcholine outflow .
Biochemical Analysis
Biochemical Properties
Ro 04-6790 is a potent and selective antagonist for the 5-HT6 serotonin receptor subtype, with little or no affinity at other receptors . It has pKi values of 7.26 and 7.35 for rat and human 5-HT6 receptors, respectively . This compound displays no affinity at a range of other receptors .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It inhibits 5-HT-induced cAMP production in HeLa cells expressing human 5-HT6 . In vivo, this compound induces stretching behavior in rats . It also reverses scopolamine-induced deficits in novel object discrimination in rats .
Molecular Mechanism
This compound acts as a potent and selective receptor antagonist for the 5-HT6 serotonin receptor subtype . It is selective for 5-HT6 receptors over a panel of 23 additional receptors . The ability of this compound to prolong memory in rodent preclinical paradigms is possibly due to its blocking of tonic 5-HT-evoked GABA release, allowing disinhibition of cortico-limbic glutamatergic and cholinergic neurons .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed over time in laboratory settings. For instance, this compound has been shown to prolong memory in rodent preclinical paradigms by enhancing consolidation . The evidence for cognitively enhancing effects of this compound is inconsistent and seems to depend on the behavioral test variant in use .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For example, this compound (10 mg/kg) has been shown to induce stretching behavior in rats . It also reverses scopolamine-induced deficits in novel object discrimination in rats .
Chemical Reactions Analysis
Ro 04-6790 undergoes various types of chemical reactions, including:
Oxidation and Reduction: These reactions can modify the functional groups present in the compound, potentially altering its activity.
Substitution: Common reagents used in these reactions include halogens and nucleophiles, leading to the formation of different derivatives of this compound.
Hydrolysis: This reaction can break down the compound into its constituent parts under acidic or basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Ro 04-6790 has a wide range of applications in scientific research, including:
Chemistry: Used as a reference compound for studying the 5-HT6 receptor and its interactions with other molecules.
Biology: Employed in experiments to understand the role of the 5-HT6 receptor in various biological processes.
Medicine: Investigated for its potential therapeutic effects in treating cognitive disorders and memory impairments.
Industry: Utilized in the development of new drugs targeting the 5-HT6 receptor.
Comparison with Similar Compounds
Ro 04-6790 is compared with other similar compounds, such as Ro 63-0563, which also acts as a selective antagonist for the 5-HT6 receptor . The uniqueness of this compound lies in its high selectivity and potency for the 5-HT6 receptor, making it a valuable tool for scientific research. Other similar compounds include SB-271046 and E-6801, which have been studied for their effects on cognitive functions and memory enhancement .
Properties
IUPAC Name |
4-amino-N-[2,6-bis(methylamino)pyrimidin-4-yl]benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6O2S/c1-14-10-7-11(17-12(15-2)16-10)18-21(19,20)9-5-3-8(13)4-6-9/h3-7H,13H2,1-2H3,(H3,14,15,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JELFWSXQTXRMAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=NC(=N1)NC)NS(=O)(=O)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N6O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701017998 | |
Record name | 4-Amino-N-[2,6-bis(methylamino)pyrimidin-4-yl]benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701017998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
202466-68-0 | |
Record name | 4-Amino-N-[2,6-bis(methylamino)-4-pyrimidinyl]benzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=202466-68-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-N-[2,6-bis(methylamino)pyrimidin-4-yl]benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701017998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ro-04-6790 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CU78RAR5ZH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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